Physicochemical Property Comparison: Lipophilicity and Polar Surface Area
The N,N-dimethyl substitution on morpholine-2-carboxamide results in a significant shift in physicochemical properties compared to the unsubstituted parent compound . Specifically, the calculated LogP decreases from -0.5108 for morpholine-2-carboxamide to a range of -0.94 to -1.08 for the N,N-dimethyl derivative . Concurrently, the topological polar surface area (TPSA) is reduced from 64.4 Ų to 41.6 Ų . These quantitative changes indicate lower lipophilicity and a smaller polar surface area, which can influence membrane permeability and solubility profiles in drug discovery programs.
| Evidence Dimension | LogP and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | LogP: -0.94 to -1.08; TPSA: 41.6 Ų |
| Comparator Or Baseline | Morpholine-2-carboxamide (CAS 135072-13-8): LogP: -0.5108; TPSA: 64.4 Ų |
| Quantified Difference | LogP difference: approx -0.43 to -0.57 units (more hydrophilic); TPSA difference: -22.8 Ų (smaller polar surface area) |
| Conditions | Computational values derived from PubChem and vendor data; LogP by XLogP3 and vendor-calculated methods; TPSA by standard computational algorithms. |
Why This Matters
These property differences directly affect a compound's suitability for central nervous system (CNS) penetration and solubility, making N,N-dimethylmorpholine-2-carboxamide a distinct entity for medicinal chemists designing CNS-targeted or solubility-optimized molecules.
